molecular formula C23H48N4 B12529220 1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]- CAS No. 773836-89-8

1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]-

Cat. No.: B12529220
CAS No.: 773836-89-8
M. Wt: 380.7 g/mol
InChI Key: CBTJHQIAOOCUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- is a complex organic compound characterized by its unique structure, which includes a heptanediamine backbone with two cyclopropylmethylamino groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- typically involves a multi-step process. The initial step often includes the preparation of 1,7-Heptanediamine, which can be synthesized through the hydrogenation of heptanedinitrile. The subsequent steps involve the introduction of cyclopropylmethylamino groups through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the presence of suitable catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is utilized in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethylamino groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    1,7-Heptanediamine: The parent compound without the cyclopropylmethylamino groups.

    1,6-Hexanediamine: A similar diamine with a shorter carbon chain.

    1,8-Octanediamine: A similar diamine with a longer carbon chain.

Uniqueness

1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- is unique due to the presence of cyclopropylmethylamino groups, which confer specific chemical and biological properties. These groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

773836-89-8

Molecular Formula

C23H48N4

Molecular Weight

380.7 g/mol

IUPAC Name

N,N'-bis[4-(cyclopropylmethylamino)butyl]heptane-1,7-diamine

InChI

InChI=1S/C23H48N4/c1(2-4-14-24-16-6-8-18-26-20-22-10-11-22)3-5-15-25-17-7-9-19-27-21-23-12-13-23/h22-27H,1-21H2

InChI Key

CBTJHQIAOOCUKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCCCCNCCCCCCCNCCCCNCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.